Amoxapine

Descripción general

Descripción

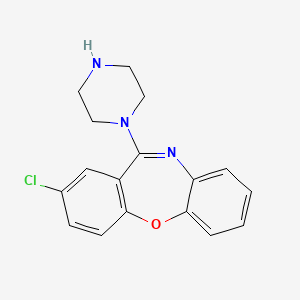

Amoxapine is a second-generation tricyclic dibenzoxazepine antidepressant . It is the N-demethylated derivative of the antipsychotic agent loxapine . It is used in the treatment of major depressive disorder . It is also used to treat depression accompanied by other psychiatric issues such as anxiety, agitation, psychosis, neurosis, or recurrent depression .

Synthesis Analysis

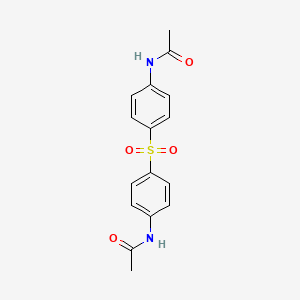

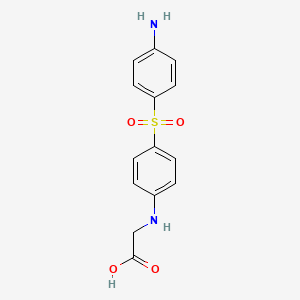

Amoxapine is the N-demethylated metabolite of loxapine . It was cocrystallized with natural acids in a 1:1 ratio in appropriate solvents by the solvent-drop grinding method .

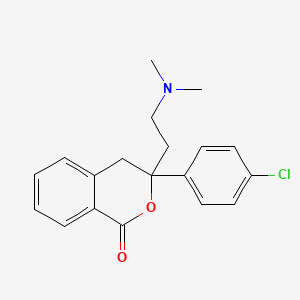

Molecular Structure Analysis

Amoxapine has a tricyclic structure, which appears to give it antidepressant properties resembling imipramine and amitriptyline . It contains a tricyclic ring system with an alkyl amine substituent on the central ring .

Chemical Reactions Analysis

Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . It also antagonizes serotonin 2A receptors, thus increasing presynaptic release of amines .

Physical And Chemical Properties Analysis

Amoxapine has very low solubility in water . It is readily absorbed after oral administration with peak levels being attained in 1 to 2 hours . The half-lives of amoxapine and its 2 active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, are 8, 6, and 30 hours, respectively .

Aplicaciones Científicas De Investigación

Antidepressant Properties

Amoxapine, a tricyclic antidepressant, has demonstrated efficacy in treating depressive states. In various trials, it showed comparable efficacy to standard tricyclic antidepressants like imipramine and amitriptyline, with a possibly faster onset of improvement in some depression symptoms. Pharmacodynamic studies suggest that amoxapine's antidepressant activity is similar to imipramine, with weak central anticholinergic activity. Therapeutic trials reveal its effectiveness in doses ranging from 75 to 600mg daily, beneficial in both reactive and endogenous depression cases (Jue, Dawson, & Brogden, 1982).

Atypical Antipsychotic Effects

Research indicates that amoxapine may also act as an atypical antipsychotic. Studies involving patients with schizophrenia showed significant improvement in both positive and negative symptoms. Amoxapine, in these contexts, was well-tolerated and did not result in significant weight gain or treatment-emergent extrapyramidal side-effects, common concerns with typical antipsychotics. These findings suggest a potential alternative use of amoxapine in psychotic disorders, offering a cost-effective option compared to newer antipsychotics (Apiquián et al., 2003).

Neuropharmacological Profile

Amoxapine's neuropharmacological profile is characterized by its ability to block the reuptake of norepinephrine, with minimal impact on serotonin. This makes it unique compared to other antidepressants, especially in its interaction with dopamine receptors. Its pharmacokinetics show rapid absorption and distribution, with significant serum protein binding, and the presence of active metabolites contributing to its therapeutic effects (Kinney & Evans, 1982).

Potential in Pseudoneurotic Schizophrenia

Amoxapine has shown notable efficacy in treating pseudoneurotic schizophrenia. Studies indicated significant improvements in psychotic and psychoneurotic symptoms, with minimal side effects. Its dual antidepressant and antipsychotic actions are presumed to contribute to its effectiveness in this specific patient group (Aono et al., 1981).

Receptor Interaction Studies

In vitro assessments have revealed that amoxapine is a considerably weaker antagonist of muscarinic cholinergic receptors than other tricyclic antidepressants like imipramine and amitriptyline. This indicates that its clinical 'anticholinergic' side effects do not correlate with the magnitude of muscarinic receptor inhibition, highlighting its distinct pharmacological profile (Coupet et al., 1985)

Mecanismo De Acción

Target of Action

Amoxapine, a tricyclic antidepressant (TCA), primarily targets the reuptake of serotonin and norepinephrine . It also interacts with histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors . These targets play a crucial role in mood regulation and the overall functioning of the central nervous system .

Mode of Action

Amoxapine inhibits the reuptake of serotonin and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which contributes to its antidepressant effects . Additionally, amoxapine blocks the response of dopamine receptors to dopamine . It also has a mild sedative effect due to its interaction with histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

Biochemical Pathways

Amoxapine’s action on serotonin and norepinephrine reuptake leads to an overall increase in serotonergic neurotransmission . This is thought to be the primary biochemical pathway affected by amoxapine, contributing to its antidepressant effects . Furthermore, amoxapine has been found to induce autophagy, a cellular process involved in the degradation and recycling of cellular components .

Pharmacokinetics

Amoxapine exhibits good bioavailability, with more than 60% of the drug being absorbed after oral administration . It is extensively metabolized in the liver via the cytochrome P450 system . The elimination half-life of amoxapine is about 8-10 hours, but the chief active metabolite has a longer half-life of around 30 hours . The drug is excreted via the kidneys (60%) and feces (18%) .

Result of Action

The molecular and cellular effects of amoxapine’s action primarily involve an increase in serotonergic neurotransmission, leading to mood elevation in depressed individuals . The induction of autophagy by amoxapine may also contribute to its therapeutic effects .

Action Environment

The action, efficacy, and stability of amoxapine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Moreover, individual patient factors such as age, liver function, and genetic variations in drug-metabolizing enzymes can also impact the drug’s action .

Safety and Hazards

Amoxapine is considered particularly toxic in overdose, with a high rate of renal failure, rhabdomyolysis, coma, seizures, and even status epilepticus . It carries a black-box warning about the potential of an increase in suicidal thoughts or behavior in children, adolescents, and young adults under the age of 25 .

Propiedades

IUPAC Name |

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMFLQWFTERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022598 | |

| Record name | Amoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L | |

| Record name | SID855963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Amoxapine | |

CAS RN |

14028-44-5 | |

| Record name | Amoxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14028-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxapine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amoxapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175-176, 175.5 °C | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

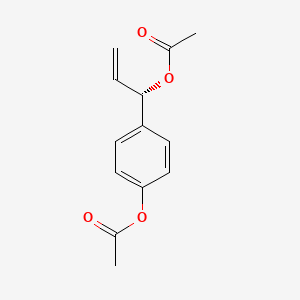

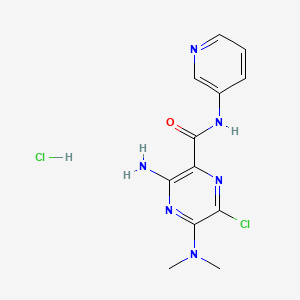

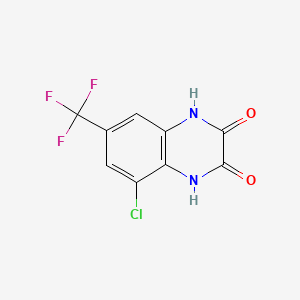

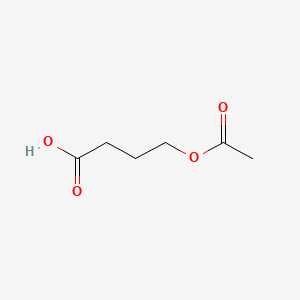

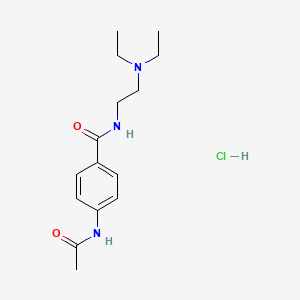

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

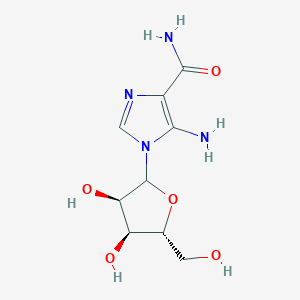

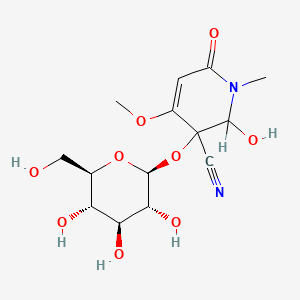

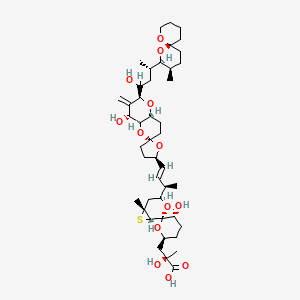

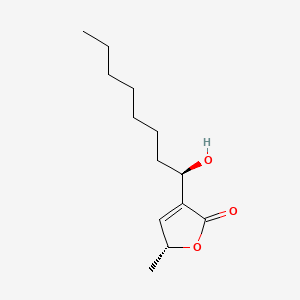

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.